molecular formula C9H10BrNO2 B1627060 Methyl 2-(4-amino-3-bromophenyl)acetate CAS No. 209809-20-1

Methyl 2-(4-amino-3-bromophenyl)acetate

Cat. No.: B1627060
CAS No.: 209809-20-1
M. Wt: 244.08 g/mol
InChI Key: QGUPVNRGRHPHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-amino-3-bromophenyl)acetate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

209809-20-1

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(4-amino-3-bromophenyl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3

InChI Key

QGUPVNRGRHPHAR-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=C(C=C1)N)Br

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 3-bromo-4-nitrophenylacetate (14.8 g, 53.8 mmol), reduced iron powder (9.62 g, 172 mmol), AcONa.3H2O (7.32 g, 53.8 mmol) and AcOH (20.0 ml) in MeOH/H2O (150/600 ml) was heated at 90° C. for 1 h. After cooled to room temperature, the reaction mixture was filtered through Celite and the filtered cake was washed with MeOH. The combined filtrate were evaporated and extracted with EtOAc. The extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was chromatographed on silica gel [400 g, CHCl3/EtOAc (20/1)] to give methyl 4-amino-3-bromophenylacetate (9.01 g, 69%) as a brown oil. 1H-NMR (CDCl3) δ 3.48 (s, 2H), 3.68 (s, 3H), 4.05 (br, 2H), 6.69 (d, J=8.3 Hz, 1H), 7.00 (dd, J=8.1, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H).
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
AcONa.3H2O
Quantity
7.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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